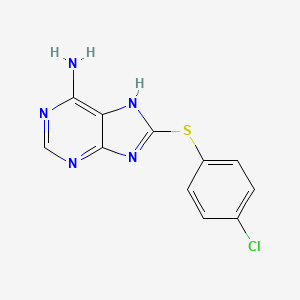![molecular formula C11H12ClNO3 B1349489 4-[(3-氯-2-甲苯基)氨基]-4-氧代丁酸 CAS No. 196934-77-7](/img/structure/B1349489.png)
4-[(3-氯-2-甲苯基)氨基]-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid” is also known as Tolfenamic acid . It is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is specifically used for relieving the pain of migraines and also shows anticancer activity .
Molecular Structure Analysis
The empirical formula of Tolfenamic acid is C14H12ClNO2 . The molecular weight is 261.70 . The SMILES string representation isCc1c(Cl)cccc1Nc2ccccc2C(O)=O . Physical And Chemical Properties Analysis
Tolfenamic acid is a powder form substance . It is soluble in ethanol: 50 mg/mL, clear, greenish-yellow .科学研究应用
分子对接和生物活性
研究已经探讨了与 4-[(3-氯-2-甲苯基)氨基]-4-氧代丁酸相似的衍生物的对接研究、振动、结构、电子和光学性质。这些研究表明,此类化合物具有生物活性的潜力,正如它们对胎盘生长因子 (PIGF-1) 和其他生物靶标的抑制所表明的那样。这表明具有潜在的药理学重要性,由于其良好的生物活性,特定的衍生物在生物医学应用中显示出前景 (K. Vanasundari、V. Balachandran、M. Kavimani 和 B. Narayana,2018 年)。
振动光谱和分子结构
另一个应用领域涉及相关化合物的振动光谱和分子结构分析。研究通过红外、核磁共振和 X 射线衍射证实了结构,提供了对振动波数、超共轭相互作用和电荷离域的见解。这种详细的分析有助于了解分子的反应性和稳定性,使其适合材料科学和化学领域的进一步研究 (Rahul Raju、C. Y. Panicker、P. Nayak、B. Narayana、B. Sarojini、C. Van Alsenoy 和 A. Al‐Saadi,2015 年)。
合成和表征
衍生物的合成和表征也突出了它们的科学应用。专注于二氨基亚甲基衍生物的合成及其结构和热性质分析突出了 4-[(3-氯-2-甲苯基)氨基]-4-氧代丁酸在合成具有材料科学和药物开发潜在应用的新化合物的多功能性 (M. Prezent 和 V. Dorokhov,2012 年)。
超分子研究
对氯霉素衍生物(包括与 4-[(3-氯-2-甲苯基)氨基]-4-氧代丁酸相似的结构)的超分子研究提供了对氢键和范德华相互作用的见解。这些发现对于开发具有定制化特性的新药和材料至关重要 (R. F. Fernandes、A. A. C. Júnior、A. Porto、G. R. Ferreira、L. S. Flores、C. C. Corrêa、H. Santos 和 L. C. Oliveira,2017 年)。
非线性光学材料
对丁酸衍生物的研究还表明,这些化合物作为非线性光学材料具有显着的潜力。确定这些化合物的偶极矩和超极化率表明它们适用于光学和光子学领域,为开发新的光学材料提供了一条途径 (K. Vanasundari、V. Balachandran、M. Kavimani 和 B. Narayana,2018 年)。
作用机制
Target of Action
The primary target of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, also known as tolfenamic acid, is the enzyme prostaglandin-endoperoxide synthase (EC 1.14.99.1) . This enzyme is crucial for the synthesis of prostaglandins, which are lipid compounds that play key roles in inflammation and pain signaling .
Mode of Action
Tolfenamic acid acts as an inhibitor of the prostaglandin-endoperoxide synthase . By binding to this enzyme, it prevents the conversion of arachidonic acid to cyclic endoperoxides, which are precursors of prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by tolfenamic acid is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid . By inhibiting the prostaglandin-endoperoxide synthase, tolfenamic acid disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
They are widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of tolfenamic acid’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, it decreases the signaling molecules that trigger inflammation and pain responses . It also interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting degradation of an essential transcription factor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of tolfenamic acid. Generally, NSAIDs like tolfenamic acid are stable under normal storage conditions .
安全和危害
属性
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMKFQSMILAEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355142 |
Source


|
| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196934-77-7 |
Source


|
| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

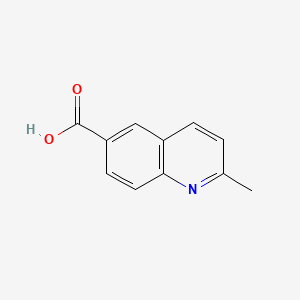
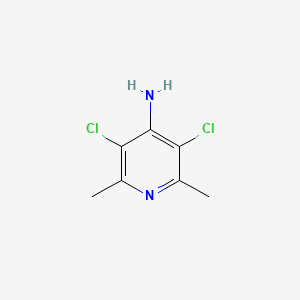
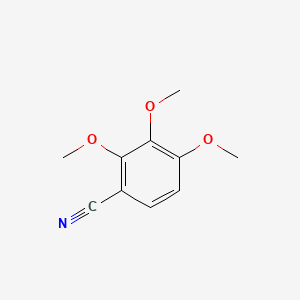
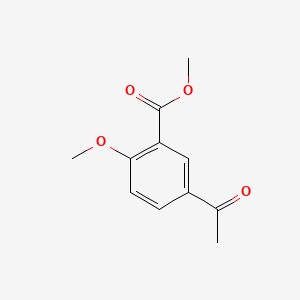
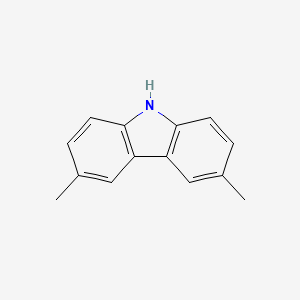
![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)
![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)

![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)



